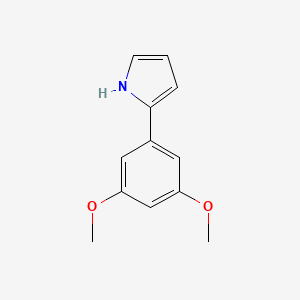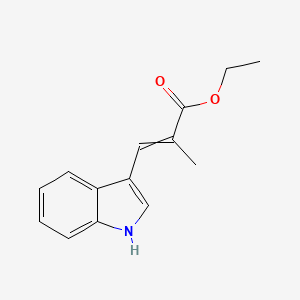
(2,4-Dichloroquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichloroquinolin-3-yl)methanol is an organic compound that belongs to the quinoline family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the quinoline ring and a methanol group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloroquinolin-3-yl)methanol typically involves the chlorination of quinoline derivatives followed by the introduction of the methanol group. One common method involves the following steps:
Chlorination: Quinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Methanol Introduction: The chlorinated quinoline is then reacted with formaldehyde and a reducing agent like sodium borohydride (NaBH4) to introduce the methanol group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the quinoline ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: Formation of (2,4-Dichloroquinolin-3-yl)aldehyde or (2,4-Dichloroquinolin-3-yl)carboxylic acid.
Reduction: Formation of dechlorinated quinoline derivatives.
Substitution: Formation of (2,4-Dichloroquinolin-3-yl)amine or (2,4-Dichloroquinolin-3-yl)thiol.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichloroquinolin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its efficacy in treating infections and cancer due to its ability to inhibit specific enzymes and pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its chemical properties make it suitable for creating materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2,4-Dichloroquinolin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4,7-Dichloroquinolin-2-yl)methanol
- (2,4-Dichloroquinolin-3-yl)amine
- (2,4-Dichloroquinolin-3-yl)thiol
Uniqueness
(2,4-Dichloroquinolin-3-yl)methanol is unique due to the specific positioning of chlorine atoms and the methanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
402928-14-7 |
|---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
(2,4-dichloroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H7Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-4,14H,5H2 |
InChI Key |
DDTSQDBNDJWFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




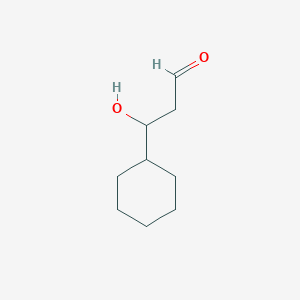
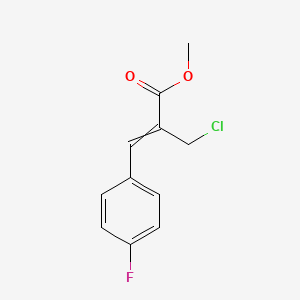

![3-[(2S,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15046239.png)
![Methyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15046246.png)
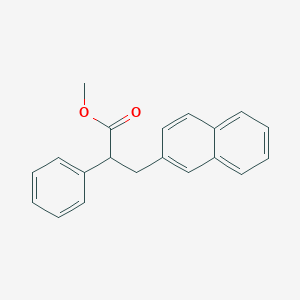

![2-[4-(Piperazin-1-yl)phenyl]acetamide](/img/structure/B15046275.png)


